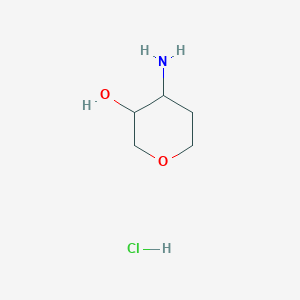

4-Aminooxan-3-ol hydrochloride

Description

Properties

IUPAC Name |

4-aminooxan-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXXMEFWSWRREY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215941-06-3 | |

| Record name | rac-(3R,4S)-4-aminooxan-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminooxan-3-ol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a precursor compound, such as a nitro or nitrile derivative, followed by hydrolysis and subsequent formation of the hydrochloride salt . The reaction conditions often include the use of reducing agents like hydrogen gas in the presence of a catalyst, such as palladium on carbon, and acidic conditions to facilitate the hydrolysis step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-Aminooxan-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted compounds with different functional groups .

Scientific Research Applications

Chemistry

4-Aminooxan-3-ol hydrochloride serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block for developing new compounds.

Biology

In biological research, this compound is utilized for synthesizing biologically active compounds . It can modulate the activity of enzymes and receptors, influencing biochemical pathways crucial for various physiological processes.

Medicine

The compound is under investigation for its potential therapeutic properties . It may act as a precursor for drug development targeting specific diseases due to its ability to interact with molecular targets effectively.

Case Study 1: Therapeutic Potential

A study explored the effects of this compound on enzyme activity related to metabolic pathways. The findings indicated that this compound can enhance enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Synthesis of Biologically Active Compounds

Research demonstrated that this compound could be used to synthesize derivatives with enhanced biological activity. These derivatives showed promising results in preliminary tests for anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 4-Aminooxan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function . These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Stereoisomers of 4-Aminooxan-3-ol Hydrochloride

The stereochemical configuration of the amino and hydroxyl groups significantly influences physicochemical properties and biological activity. Key stereoisomers include:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Difference |

|---|---|---|---|---|---|

| (3R,4S)-4-Aminooxan-3-ol hydrochloride | 1096594-11-4 | C₅H₁₂ClNO₂ | 153.61 | 95% | (3R,4S) configuration |

| (3R,4R)-4-Aminooxan-3-ol hydrochloride | 1523530-38-2 | C₅H₁₂ClNO₂ | 153.61 | 95% | (3R,4R) configuration |

| (3S,4S)-4-Aminooxan-3-ol hydrochloride | 1864003-03-1 | C₅H₁₂ClNO₂ | 153.61 | 95% | (3S,4S) configuration |

| (3S,4R)-4-Aminooxan-3-ol hydrochloride | 1630815-44-9 | C₅H₁₂ClNO₂ | 153.61 | 97% | (3S,4R) configuration |

Key Observations :

Cyclohexanol-Based Analogues

Compounds with cyclohexanol cores instead of oxane exhibit reduced structural similarity but share functional group motifs:

| Compound Name | CAS Number | Similarity Score | Molecular Formula | Key Structural Difference |

|---|---|---|---|---|

| 4-Aminocyclohexanol hydrochloride | 56239-26-0 | 0.83 | C₆H₁₄ClNO | Cyclohexanol ring (no oxygen bridge) |

| cis-4-Aminocyclohexanol hydrochloride | 76445-65-3 | 0.83 | C₆H₁₄ClNO | Cis-configuration on cyclohexanol |

| Rel-(1R,3S,4R)-4-aminoadamantan-1-ol | 1403864-74-3 | 0.96 | C₁₀H₁₇NO | Adamantane backbone |

Key Observations :

- Ring Flexibility: Cyclohexanol derivatives lack the oxygen bridge of oxane, increasing conformational flexibility and altering solubility profiles .

Functionalized Tetrahydropyran Derivatives

Modifications to the oxane ring, such as fluorination or carboxylation, introduce distinct properties:

| Compound Name | CAS Number | Molecular Formula | Key Modification | Potential Application |

|---|---|---|---|---|

| 4-(Trifluoromethyl)oxan-4-amine hydrochloride | 1354961-50-4 | C₆H₁₁F₃ClNO | Trifluoromethyl group at position 4 | Enhanced metabolic stability |

| Methyl 4-hydroxyoxane-4-carboxylate | 115996-72-0 | C₇H₁₂O₄ | Carboxylate ester at position 4 | Prodrug development |

Key Observations :

- Electron-Withdrawing Groups : Trifluoromethyl groups improve lipophilicity and resistance to oxidation, making such derivatives valuable in CNS drug design .

Biological Activity

4-Aminooxan-3-ol hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by its oxan structure, which contributes to its unique biological properties. The hydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for various applications in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can function as both an inhibitor and an activator , modulating various biochemical pathways. Notably, it has shown potential as a modulator of neurotransmitter systems, particularly in the context of norepinephrine transporters (NET) .

Inhibition of Neurotransmitter Reuptake

Research indicates that compounds similar to this compound can inhibit the reuptake of neurotransmitters such as norepinephrine. This mechanism is crucial for developing treatments for conditions like depression and ADHD .

Antioxidant Properties

The compound's structure suggests potential antioxidant activity, which can help mitigate oxidative stress in biological systems. This property is significant in preventing cellular damage associated with various diseases .

Case Studies

- Neuropharmacological Effects : A study evaluated the effects of this compound on C4-2 prostate cancer cells, which are known for their active PI3K/AKT signaling pathway. The results indicated that the compound could influence cell proliferation and survival through modulation of this pathway .

- Oxidative Stress Mitigation : Another investigation focused on the antioxidant capabilities of similar compounds. The findings suggested that derivatives of amino alcohols could reduce lipid peroxidation in cellular membranes, highlighting their potential therapeutic applications in neurodegenerative diseases .

Data Table: Biological Activities of this compound

Research Findings

Recent studies have highlighted the versatility of this compound in various biological contexts:

- Pharmacological Potential : Its ability to modulate neurotransmitter systems positions it as a candidate for further drug development aimed at treating mood disorders.

- Cellular Protection : The compound's antioxidant properties may offer protective effects against oxidative damage in cells, suggesting applications in neuroprotection.

Q & A

Q. What are the recommended synthetic routes for 4-aminooxan-3-ol hydrochloride, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves chiral starting materials or asymmetric catalysis to retain stereochemical integrity. For example, PharmaBlock Sciences (Nanjing) reports enantioselective synthesis of (3R,4S)-4-aminooxan-3-ol hydrochloride using chiral auxiliaries or catalysts to control the stereogenic centers at C3 and C4 . Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric excess (>98% purity as per Synblock’s standard ).

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm molecular structure and stereochemistry via - and -NMR, with coupling constants verifying the axial/equatorial orientation of substituents .

- Mass Spectrometry (LC-MS) : Validate molecular weight (153.61 g/mol) and detect impurities (<2% as per Synblock’s QC reports ).

- X-ray Crystallography : Resolve absolute configuration, particularly for stereoisomer differentiation .

Q. How should researchers determine solubility and stability in aqueous buffers?

Methodological Answer:

- Solubility Testing : Use gravimetric analysis or UV-Vis spectroscopy in solvents like PBS (pH 7.4), DMSO, or methanol. Note that hydrochloride salts generally exhibit higher aqueous solubility than free bases.

- Stability Studies : Incubate samples at 25°C/60% RH and 40°C/75% RH, monitoring degradation via HPLC every 24 hours. Synblock recommends storage at room temperature in desiccated conditions .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for weighing or handling powders to minimize inhalation risks (no specific OSHA limits, but general lab safety guidelines apply) .

- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry (e.g., 3R,4S vs. 3S,4R) influence biological activity or receptor binding?

Methodological Answer:

- Comparative Bioassays : Test enantiomers in target assays (e.g., enzyme inhibition or cell-based models). For example, PharmaBlock’s studies on tetrahydropyran derivatives show that (3R,4S) isomers exhibit higher affinity for CNS targets due to spatial compatibility with binding pockets .

- Molecular Docking : Use software like AutoDock to simulate interactions and rationalize activity differences between stereoisomers.

Q. How can researchers resolve contradictory data on compound stability across studies?

Methodological Answer:

- Orthogonal Validation : Combine HPLC (for chemical stability) with Karl Fischer titration (for hygroscopicity) and DSC/TGA (for thermal stability).

- Condition-Specific Testing : Variability may arise from humidity, light exposure, or buffer composition. Replicate conflicting studies under standardized ICH Q1A(R2) conditions .

Q. What strategies validate the accuracy of impurity profiling methods?

Methodological Answer:

- Forced Degradation : Expose the compound to heat, acid/base hydrolysis, and UV light to generate degradants. Use LC-MS/MS to identify impurities (e.g., deamination products or oxepane derivatives) .

- Method Suitability : Ensure specificity (no co-elution), precision (RSD <2%), and recovery (95-105%) per ICH Q2(R1) guidelines. Synblock’s impurity reports include MS/MS fragmentation libraries for cross-referencing .

Q. How can computational models predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to estimate logP (experimental: ~0.5), blood-brain barrier permeability, and CYP450 interactions.

- Solubility-Permeability Balance : Molecular dynamics simulations (e.g., GROMACS) can model diffusion coefficients in lipid bilayers, critical for optimizing bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.